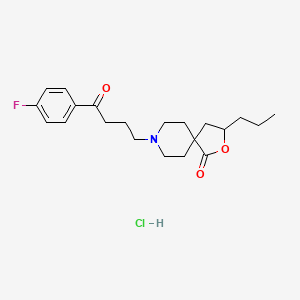
Cyclohexanone, 2-benzylamino-2-(p-bromophenyl)-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanone, 2-benzylamino-2-(p-bromophenyl)-, hydrochloride is a chemical compound with the molecular formula C19H20BrNO·HCl and a molecular weight of 394.739. It is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 2-benzylamino-2-(p-bromophenyl)-, hydrochloride typically involves the reaction of cyclohexanone with benzylamine and p-bromobenzyl chloride under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination, cyanidation, and other conventional reactions .
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanone, 2-benzylamino-2-(p-bromophenyl)-, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions can occur at the benzylamino or bromophenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce different amines or alcohols .
Aplicaciones Científicas De Investigación
Cyclohexanone, 2-benzylamino-2-(p-bromophenyl)-, hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for pharmaceutical compounds.
Industry: Utilized in the manufacturing of fine chemicals, pharmaceutical intermediates, and active pharmaceutical ingredients (APIs)
Mecanismo De Acción
The mechanism of action of Cyclohexanone, 2-benzylamino-2-(p-bromophenyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to Cyclohexanone, 2-benzylamino-2-(p-bromophenyl)-, hydrochloride include:
- 2-(benzylamino)-2-(4-bromophenyl)cyclohexan-1-one
- 2-(benzylamino)-2-(4-chlorophenyl)cyclohexan-1-one
- 2-(benzylamino)-2-(4-fluorophenyl)cyclohexan-1-one .
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the p-bromophenyl group, in particular, can influence its reactivity and interactions with other molecules .
Propiedades
Número CAS |
97127-77-0 |
|---|---|
Fórmula molecular |
C19H21BrClNO |
Peso molecular |
394.7 g/mol |
Nombre IUPAC |
2-(benzylamino)-2-(4-bromophenyl)cyclohexan-1-one;hydrochloride |
InChI |
InChI=1S/C19H20BrNO.ClH/c20-17-11-9-16(10-12-17)19(13-5-4-8-18(19)22)21-14-15-6-2-1-3-7-15;/h1-3,6-7,9-12,21H,4-5,8,13-14H2;1H |
Clave InChI |
XAHVUWKEOOFGGY-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C(=O)C1)(C2=CC=C(C=C2)Br)NCC3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


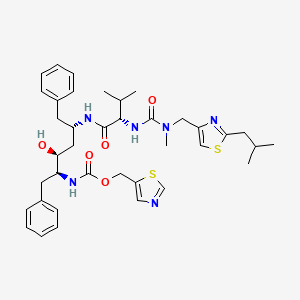
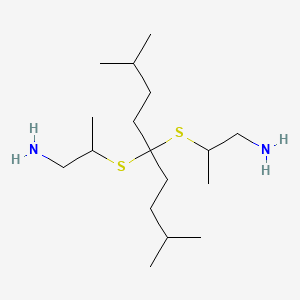
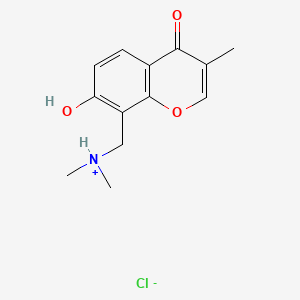
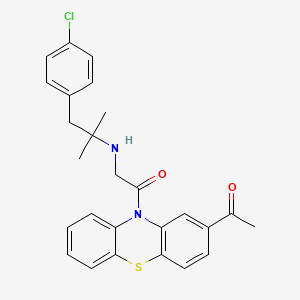
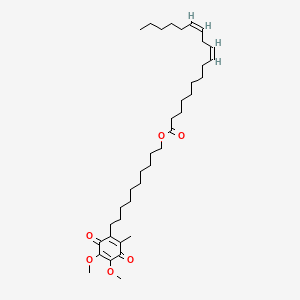
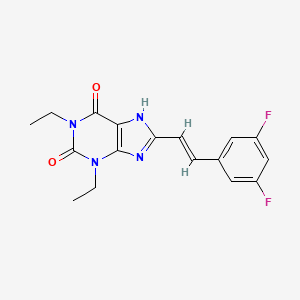

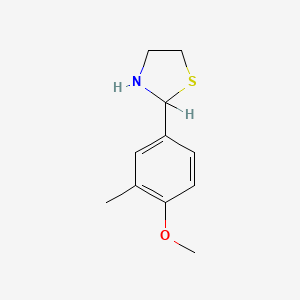
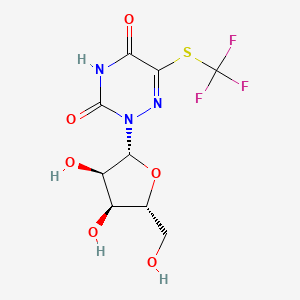
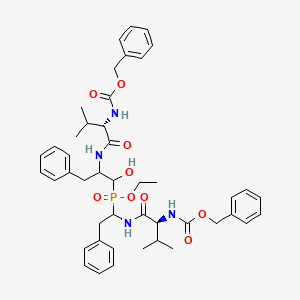
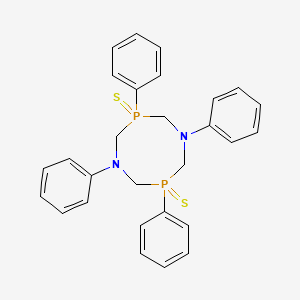
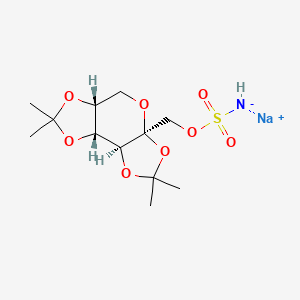
![Benzenesulfonic acid, 4-[[4-[2-(4-hydroxy-2-methylphenyl)diazenyl]phenyl]amino]-3-nitro-](/img/structure/B12757258.png)
